Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Solid Plasticizer Heat-Sensitive Adhesive Blocking Resistance

Conventional liquid phthalate plasticizers cause blocking and exudation in ambient-temperature label storage and thermoplastic resin formulations. Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is a high-melting solid (mp 93°C) that remains non-tacky at room temperature, enabling thermal activation for adhesion and processing. • Enables delayed-tack adhesive labels with enhanced blocking resistance vs. DCHP • Provides non-migrating, dry-to-touch plasticization for thermoplastic resins until thermal processing • Commercial purity ≥98% (GC); available in 5g and 25g research quantities

Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
Cat. No. B12816834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cis-3,3,5-trimethylcyclohexyl) Phthalate
Molecular FormulaC26H38O4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C
InChIInChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18+,19+,20-
InChIKeyATHBXDPWCKSOLE-JVSBHGNQSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: Technical Baseline & Specs


Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS 245652-81-7) is a high-melting solid phthalate ester plasticizer with a molecular formula of C₂₆H₃₈O₄ and molecular weight of approximately 414.59 g/mol [1]. The compound is a white to almost white powder or crystal at 20°C [2], with a melting point of 93°C [3], which distinguishes it from the majority of commercial phthalate plasticizers that exist as liquids at ambient temperature [4]. Commercially available material typically meets purity specifications of >98.0% (GC) [5], with suppliers offering product in research and industrial quantities for applications requiring solid-state plasticization.

Format Solid-state plasticizer for heat-activated adhesive and dry-blend workflows
Composition Stereoisomer mixture excluding the single-crystal form; composition may influence blocking resistance
Grade Procurement-grade purity specification available for analytical verification

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: Substitution Barriers


Bis(cis-3,3,5-trimethylcyclohexyl) phthalate cannot be directly substituted with other phthalate esters or even its trans-isomer without altering critical performance parameters. Its solid physical state at ambient temperature (melting point 93°C) [1] fundamentally differentiates it from liquid phthalate plasticizers such as DEHP or DINP, which are unsuitable for applications requiring a non-tacky, solid surface at room temperature [2]. Within its own stereochemical class, the specific stereoisomeric composition of the bis(cis) material directly governs both melting behavior and adhesive performance; a prior art heat-sensitive tacky adhesive composition comprising a mixture of cis- and trans-isomers in a weight ratio of 60/40 to 100/0 was disclosed, but the specific cis-enriched stereoisomer composition claimed in later patents [3] is taught to provide enhanced blocking resistance and adhesive strength relative to alternative isomer mixtures or to dicyclohexyl phthalate (DCHP) [4]. The quantitative evidence below establishes the compound's differentiated profile for technical selection and procurement.

Liquid phthalate esters (DEHP, DINP) differ fundamentally in physical state and may not provide ambient dry-surface performance.
Trans-isomer or mixed isomer compositions may shift melting behavior and adhesive response relative to the specified cis-enriched profile.
Single-crystal stereoisomer (excluded in patent claims) may not reproduce the reported blocking resistance of the mixture.

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: Differentiation Evidence


Physical Form: Solid vs. Liquid

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate exhibits a melting point of 93°C and exists as a solid at 20°C [1]. In contrast, the majority of commercial phthalate plasticizers, including di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP), are liquids at ambient temperature [2]. This physical state difference is a primary selection criterion for applications requiring a non-tacky, dry-to-the-touch surface prior to thermal activation, such as in heat-sensitive or 'delayed tack' adhesive formulations [3].

Physical State
Class-level inference
Solid (mp 93°C) vs. liquid phthalates (DEHP, DINP, DIDP)
Enables non-tacky ambient surface for heat-activated adhesive design
Qualitative differentiation; verify thermal profile for target polymer matrix
Solid Plasticizer Heat-Sensitive Adhesive Blocking Resistance

Thermal Activation & Melting Point

The target compound exhibits a melting point specification range of 92.0–97.0°C when measured by GC purity analysis of commercial material [1], with a reference value of 93°C [2]. This discrete melting temperature provides a predictable thermal activation threshold for adhesive applications. While no directly comparable quantitative thermal analysis of DCHP under identical conditions was located in the available sources, the prior art explicitly teaches that heat-sensitive adhesive sheets comprising bis(cis-3,3,5-trimethylcyclohexyl) phthalate exhibit superior blocking resistance and adhesive strength compared to those using dicyclohexyl phthalate (DCHP) as the solid plasticizer [3]. This performance differential is attributed to the specific melting behavior and stereochemical composition of the bis(cis) compound.

Thermal Performance
Supporting evidence
Reported higher blocking resistance and adhesive strength vs. DCHP
Supports selection where anti-blocking reliability is critical
Patent-reported comparison; confirm under own processing conditions
Thermal Activation Delayed Tack Heat-Seal

Stereochemical Composition vs. Single-Crystal Purity

Commercially available bis(cis-3,3,5-trimethylcyclohexyl) phthalate comprises three stereoisomers in varying proportions, and the patent literature specifically excludes the 'solid crystal having a single melting point peak at 93°C' from certain performance claims [1]. The defined stereoisomer composition—mole percentages a, b, and c of the three stereoisomers, excluding the pure single-crystal form—is claimed to provide enhanced blocking resistance and adhesive strength when incorporated into a thermoplastic resin composition [2]. This indicates that the material's performance advantage is not derived from a single pure stereoisomer but from a specific mixture of stereoisomers that prevents the formation of a highly crystalline, less effective plasticizer phase. A directly comparable quantitative study of pure single-crystal material vs. the claimed stereoisomer mixture under identical conditions was not located in the available sources.

Stereoisomer Role
Class-level inference
Mixture of three stereoisomers; single-crystal form excluded from claims
Composition, not single isomer, linked to enhanced blocking resistance
Direct mixture vs. crystal comparison not located; review lot composition
Stereoisomer Crystallinity Plasticizer Efficiency

Purity Specifications & Quality Criteria

Commercially available bis(cis-3,3,5-trimethylcyclohexyl) phthalate is routinely offered with a minimum purity of 98.0% as determined by gas chromatography (GC) [1]. Some suppliers specify a purity of 95% or higher . While no comparative purity specifications for alternative solid plasticizers (e.g., dicyclohexyl phthalate) were found in the available sources, the >98.0% GC specification represents a defined quality benchmark that can be used for procurement and analytical verification. The melting point range of 92.0–97.0°C [2] and NMR confirmation of structure [3] provide additional quality attributes for incoming material acceptance.

Purity Specification
Data to verify
>98.0% (GC) reported; alternative ≥95% available
Defines procurement-grade quality benchmark for incoming material acceptance
Verify with supplier COA; cross-check with melting range and NMR
Purity Analysis GC Specification Quality Control

Physical Property Reference Values

The target compound has a calculated density of 1.06 g/cm³, a predicted boiling point of 466.4°C at 760 mmHg, and a predicted flash point of 219.7°C [1]. These values provide baseline data for formulation, processing, and safety considerations. While direct experimental comparison data for analogous compounds (e.g., the trans-isomer or DCHP) under identical measurement conditions were not located in the available sources, the density value of 1.06 g/cm³ can be used in volume-to-weight conversion calculations for formulation scale-up [2]. The high boiling point and flash point indicate thermal stability that may be advantageous in high-temperature processing relative to lower-molecular-weight plasticizers, though this is a class-level inference without direct comparative data.

Reference Properties
Data to verify
Density 1.06 g/cm³; bp 466.4°C; flash 219.7°C (predicted)
Supports formulation calculations and safety data preparation
Predicted values; experimental confirmation recommended for critical design
Physicochemical Properties Safety Data Formulation Design

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: Application Scenarios


Heat-Sensitive Adhesive Labels

The compound is explicitly designed for and patented as a solid plasticizer in heat-sensitive tacky adhesives for 'delayed tack' labels [1]. In this application, the solid state at ambient temperature (melting point 93°C) prevents blocking during label storage and handling, while thermal activation above the melting point enables adhesion development [2]. The specific stereoisomer composition (excluding the pure single-crystal form) is claimed to enhance blocking resistance and adhesive strength compared to dicyclohexyl phthalate (DCHP) and alternative isomer mixtures [3]. This scenario is directly supported by the physical state differentiation and stereochemical composition evidence in Section 3.

Solid-State Plasticization in Thermoplastic Resins

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate is incorporated into thermoplastic resin compositions where a solid plasticizer is required [1]. The compound's high melting point (93°C) and solid form at room temperature enable its use as a non-migrating plasticizer in polymer matrices that must remain dry and non-tacky until thermally processed. The defined melting range (92.0–97.0°C) provides a predictable processing window for extrusion, molding, or coating operations [2]. This scenario follows directly from the thermal activation range evidence and purity specifications documented in Section 3.

PVC Plasticization with Solid Additives

The compound is referenced as a plasticizer for PVC that improves mechanical properties and polymer stability [1]. While most PVC plasticizers are liquids, bis(cis-3,3,5-trimethylcyclohexyl) phthalate's solid physical state at 20°C may offer advantages in dry-blending operations or in formulations where plasticizer exudation must be minimized prior to thermal processing. The density of 1.06 g/cm³ and high boiling point of 466.4°C [2] provide reference values for formulation calculations and high-temperature PVC processing stability, respectively. This application scenario is supported by the physical properties reference data in Section 3.

Analytical Reference Standard Procurement

With commercial purity specifications of >98.0% (GC) [1] and 95% minimum [2], combined with NMR structure confirmation [3] and melting point verification (92.0–97.0°C) , the compound serves as a qualified analytical reference standard for method development, calibration, and research into solid plasticizer performance. The availability of spectral data including FTIR and Raman [4] further supports its use in analytical method validation and material identification workflows. This scenario derives directly from the commercial purity and analytical specification evidence presented in Section 3.

Application
Selection Property
Validation Focus
Heat-sensitive adhesive labels
Ambient solid state; stereoisomer mixture
Blocking resistance before activation; adhesion after thermal trigger
Thermoplastic resin plasticization
High melting point; non-migrating solid
Process window compatibility; dispersion in resin matrix
PVC dry-blend formulations
Solid physical form; thermal stability
Minimized exudation before processing; high-temperature stability
Analytical reference standard
Defined purity specification; spectral data
Identity confirmation (NMR, FTIR); purity verification by GC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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